2-(Piperazin-1-yl)propanoic acid dihydrate
Overview
Description
2-(Piperazin-1-yl)propanoic acid dihydrate is a chemical compound with the molecular formula C7H15ClN2O2•2H2O and a molecular weight of 194.23 g/mol . . This compound is primarily used in research and has applications in various scientific fields.
Preparation Methods
The synthesis of 2-(Piperazin-1-yl)propanoic acid dihydrate involves the reaction of piperazine with propanoic acid under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may involve the use of catalysts to enhance the reaction rate . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2-(Piperazin-1-yl)propanoic acid dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
2-(Piperazin-1-yl)propanoic acid dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme interactions and protein-ligand binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)propanoic acid dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-(Piperazin-1-yl)propanoic acid dihydrate can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)propanoic acid: This compound lacks the dihydrate component and has a slightly different molecular weight and properties.
1-(1-Carboxyethyl)piperazine: Another similar compound with slight variations in its chemical structure and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-piperazin-1-ylpropanoic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLTWHLHHDEGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNCC1.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375161 | |
Record name | 2-(piperazin-1-yl)propanoic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824414-03-1 | |
Record name | 2-(piperazin-1-yl)propanoic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 824414-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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